molecular formula C16H22O3 B1305126 4-(4-Hexylphenyl)-4-oxobutanoic acid CAS No. 64779-08-4

4-(4-Hexylphenyl)-4-oxobutanoic acid

Cat. No.: B1305126
CAS No.: 64779-08-4
M. Wt: 262.34 g/mol
InChI Key: WWHKOZXEVDESBN-UHFFFAOYSA-N
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Description

4-(4-Hexylphenyl)-4-oxobutanoic acid is an organic compound characterized by a hexyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylphenyl)-4-oxobutanoic acid typically involves a multi-step process starting from commercially available precursors. One common method includes the Friedel-Crafts acylation of 4-hexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to meet green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: this compound can be converted to 4-(4-Hexylphenyl)-4-oxobutanedioic acid.

    Reduction: The reduction of the ketone group yields 4-(4-Hexylphenyl)-4-hydroxybutanoic acid.

    Substitution: Nitration yields 4-(4-Hexyl-2-nitrophenyl)-4-oxobutanoic acid.

Scientific Research Applications

4-(4-Hexylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.

    Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.

Uniqueness

4-(4-Hexylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hexyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-hexylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKOZXEVDESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384256
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64779-08-4
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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